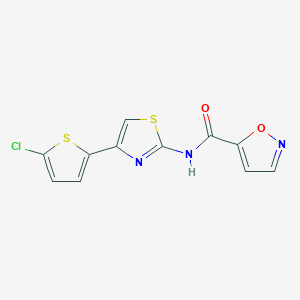
N-(4-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has a bromophenyl group attached to the indole ring, which can influence its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide can be achieved through a base-promoted, CBr4-mediated tandem bromination and intramolecular Friedel–Crafts alkylation of N-aryl enamines . This method involves the use of carbon tetrabromide (CBr4) and a suitable base to facilitate the cyclization of N-aryl enamines. The reaction proceeds with high efficiency and does not require the use of a transition metal or a stoichiometric amount of oxidant .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the described synthetic route offers operational simplicity, easy scalability, and good substrate tolerability, making it a viable option for industrial-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide can undergo various types of chemical reactions, including:
Bromination: The presence of the bromophenyl group allows for further bromination reactions.
Friedel–Crafts Alkylation: The indole ring can participate in Friedel–Crafts alkylation reactions.
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Bromination: Carbon tetrabromide (CBr4) and a suitable base.
Friedel–Crafts Alkylation: Typically requires a Lewis acid catalyst.
Substitution Reactions: Common nucleophiles such as amines or thiols can be used.
Major Products Formed
Bromination: Further brominated derivatives.
Friedel–Crafts Alkylation: Alkylated indole derivatives.
Substitution Reactions: Substituted indole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its indole core structure.
Industry: Utilized in the synthesis of materials with specific properties, such as dyes and pigments.
Wirkmechanismus
The mechanism of action of N-(4-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The indole core structure is known to interact with biological targets such as enzymes and receptors, potentially leading to various biological effects. The bromophenyl group may also influence the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-chlorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide: Similar structure with a chlorine atom instead of bromine.
N-(4-fluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide: Similar structure with a fluorine atom instead of bromine.
N-(4-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide: Similar structure with a methyl group instead of bromine.
Uniqueness
N-(4-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is unique due to the presence of the bromophenyl group, which can influence its chemical reactivity and biological activity. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to biological targets.
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O2/c17-10-5-7-11(8-6-10)19-16(21)15(20)13-9-18-14-4-2-1-3-12(13)14/h1-9,18H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCZECLEXIQMDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl N-[(3Z)-3-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]butanoylhydrazinylidene]-2-cyanopropanoyl]carbamate](/img/structure/B2815351.png)

![methyl 2-{[4-(4-methoxyphenyl)-5-{[(2-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2815356.png)




![2-(Bromomethyl)-2-methylspiro[3.3]heptane](/img/structure/B2815364.png)
![N-[(2-chlorophenyl)methyl]-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide](/img/structure/B2815365.png)
![2-ethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B2815366.png)

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-mesitylacetamide](/img/structure/B2815368.png)


